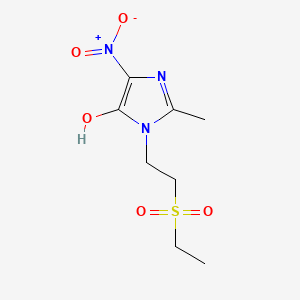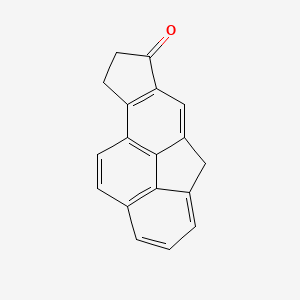
Trisulfamid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “Trisulfamid” is a combination of three sulfonamide antibiotics. Sulfacarbamide, sulfadiazine, and sulfamethazine are all part of the sulfonamide class of drugs, which are known for their broad-spectrum antibacterial properties. These compounds are used to treat various bacterial infections in both humans and animals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfonamides generally involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. For example, sulfadiazine can be synthesized by reacting 2-aminopyrimidine with sulfanilamide. Similarly, sulfamethazine is synthesized by reacting 2-amino-4,6-dimethylpyrimidine with sulfanilamide.
Industrial Production Methods
Industrial production of sulfonamides typically involves large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compounds are then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Sulfonamides undergo various chemical reactions, including:
Oxidation: Sulfonamides can be oxidized to form sulfonic acids.
Reduction: Reduction of sulfonamides can lead to the formation of amines.
Substitution: Sulfonamides can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
科学研究应用
Chemistry
In chemistry, sulfonamides are used as intermediates in the synthesis of other compounds. They are also studied for their reactivity and potential to form new chemical entities.
Biology
In biological research, sulfonamides are used to study bacterial resistance mechanisms and the effects of antibiotics on microbial communities.
Medicine
Medically, sulfonamides are used to treat bacterial infections such as urinary tract infections, bronchitis, and prostatitis. They are also used in combination with other drugs to treat more complex infections.
Industry
In the industrial sector, sulfonamides are used in the production of dyes, herbicides, and other chemical products.
作用机制
Sulfonamides exert their antibacterial effects by inhibiting the enzyme dihydropteroate synthetase, which is essential for the synthesis of folic acid in bacteria. By competing with para-aminobenzoic acid (PABA) for binding to this enzyme, sulfonamides prevent the formation of dihydrofolic acid, ultimately inhibiting bacterial DNA synthesis and cell division.
相似化合物的比较
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
Sulfapyridine: Used to treat dermatitis herpetiformis and other skin conditions.
Sulfadimethoxine: Used in veterinary medicine to treat bacterial infections in livestock.
Uniqueness
The combination of sulfacarbamide, sulfadiazine, and sulfamethazine offers a broader spectrum of antibacterial activity compared to individual sulfonamides. This mixture is particularly effective in treating mixed bacterial infections and reducing the likelihood of bacterial resistance.
属性
CAS 编号 |
76902-28-8 |
|---|---|
分子式 |
C29H33N11O7S3 |
分子量 |
743.8 g/mol |
IUPAC 名称 |
4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;(4-aminophenyl)sulfonylurea;4-amino-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S.C10H10N4O2S.C7H9N3O3S/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;8-5-1-3-6(4-2-5)14(12,13)10-7(9)11/h3-7H,13H2,1-2H3,(H,14,15,16);1-7H,11H2,(H,12,13,14);1-4H,8H2,(H3,9,10,11) |
InChI 键 |
QLAFFCFPRBDMCE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N |
规范 SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N |
| 76902-28-8 | |
同义词 |
trisulfamid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


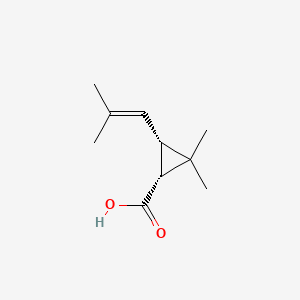
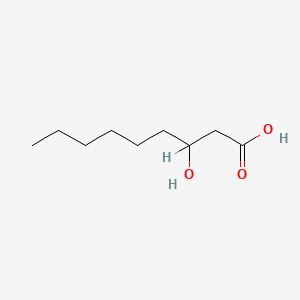
![2-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B1202393.png)


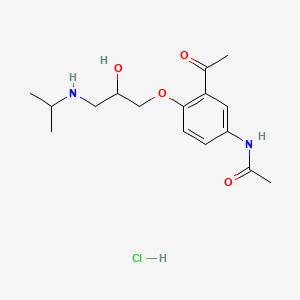

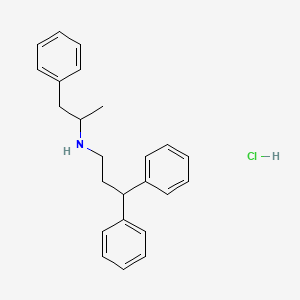
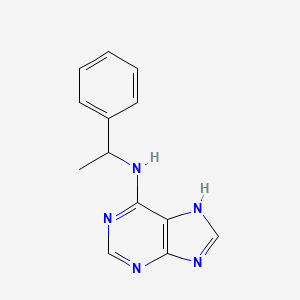
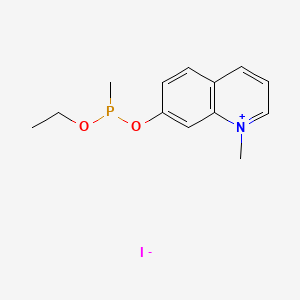

![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1202407.png)
